molecular formula C8H10N2O B13053904 (3S)-2,3-Dihydro-1-benzofuran-3,6-diamine CAS No. 1213315-89-9

(3S)-2,3-Dihydro-1-benzofuran-3,6-diamine

Katalognummer: B13053904
CAS-Nummer: 1213315-89-9
Molekulargewicht: 150.18 g/mol
InChI-Schlüssel: NUBUAOZJUKDCCF-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-2,3-Dihydro-1-benzofuran-3,6-diamine is an organic compound with a unique structure that includes a benzofuran ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2,3-Dihydro-1-benzofuran-3,6-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a benzofuran derivative, which undergoes amination to introduce the diamine functionality. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization and amination processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-2,3-Dihydro-1-benzofuran-3,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary, but typically involve the use of nucleophiles or electrophiles under controlled temperatures and pH.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

(3S)-2,3-Dihydro-1-benzofuran-3,6-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3S)-2,3-Dihydro-1-benzofuran-3,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dihydro-1-benzofuran-3,6-diamine: Lacks the (3S) stereochemistry.

    2,3-Dihydro-1-benzofuran-3,6-diol: Contains hydroxyl groups instead of amine groups.

    1-Benzofuran-3,6-diamine: Does not have the dihydro structure.

Uniqueness

(3S)-2,3-Dihydro-1-benzofuran-3,6-diamine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Eigenschaften

CAS-Nummer

1213315-89-9

Molekularformel

C8H10N2O

Molekulargewicht

150.18 g/mol

IUPAC-Name

(3S)-2,3-dihydro-1-benzofuran-3,6-diamine

InChI

InChI=1S/C8H10N2O/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,9-10H2/t7-/m1/s1

InChI-Schlüssel

NUBUAOZJUKDCCF-SSDOTTSWSA-N

Isomerische SMILES

C1[C@H](C2=C(O1)C=C(C=C2)N)N

Kanonische SMILES

C1C(C2=C(O1)C=C(C=C2)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.